![molecular formula C13H9NO B048255 10-羟基苯并[h]喹啉 CAS No. 33155-90-7](/img/structure/B48255.png)

10-羟基苯并[h]喹啉

描述

Synthesis Analysis

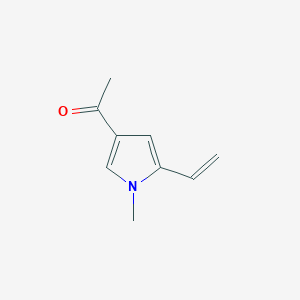

The synthesis of 10-Hydroxybenzo[h]quinoline and its derivatives involves multiple steps, including the formation of the benzo[h]quinoline skeleton followed by specific functionalization at the 10-position. A modified Sanford reaction has been employed for the oxidative acetoxylation of analogues of benzo[h]quinoline, which, after hydrolysis, yields hydroxybenzoquinolines. This methodology allows for the preparation of a diverse library of analogues, demonstrating compatibility with various functionalities and providing insights into the molecular structure's influence on the synthesis outcome (Piechowska & Gryko, 2011).

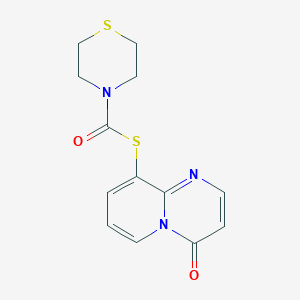

Molecular Structure Analysis

The crystal structure of 10-Hydroxybenzo[h]quinoline reveals that the molecule is nearly planar, featuring a strong intramolecular O-H...N hydrogen bond that closes a six-membered ring. This structural aspect is crucial for understanding the molecule's chemical reactivity and physical properties. The planarity and specific geometric features suggest that this compound can be regarded as a 2-phenylpyridine with a fused double bond, indicating a significant overlap in the π-system (Kubicki, Borowiak, & Antkowiak, 1995).

Chemical Reactions and Properties

10-Hydroxybenzo[h]quinoline undergoes various chemical reactions, highlighting its versatile chemical properties. For instance, its derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process significantly influenced by the presence of substituents that alter the electron-donating or withdrawing strength. This reactivity is crucial for tuning the photophysical properties of these molecules, demonstrating the compound's potential in developing novel materials with specific optical properties (Tseng et al., 2015).

Physical Properties Analysis

The physical properties of 10-Hydroxybenzo[h]quinoline, such as fluorescence and phosphorescence, are significantly affected by its molecular structure. Studies have shown that the ESIPT process in this molecule results in proton-transfer tautomer emission, indicating its potential use in photoluminescence applications. The molecule's ability to undergo ESIPT manifests as small fluorescence quantum yields and large Stokes shifts, which are crucial for applications in optical materials and sensors (Piechowska, Huttunen, Wróbel, Lemmetyinen, Tkachenko, & Gryko, 2012).

Chemical Properties Analysis

The chemical properties of 10-Hydroxybenzo[h]quinoline are characterized by its reactivity towards forming various derivatives and complexes. For example, the compound forms metal complexes with unique photophysical properties, emitting yellow-green and yellow light, which can be quenched by electron donors. This reactivity highlights the potential of 10-Hydroxybenzo[h]quinoline and its derivatives in developing new materials for optoelectronic applications (Guo, Dong, Zhu, Jin, & Liu, 2007).

科学研究应用

光稳定性和斯托克斯位移发射:它表现出激发态分子内质子转移,使其成为辐射硬闪烁体的潜在候选者,因其极端光稳定性和大的斯托克斯位移发射 (Martinez, Cooper, & Chou, 1992)。

质子转移激光染料:系统的衍生可以调节从550到675纳米的质子转移发射,创造了一类新的质子转移激光染料 (Chen et al., 2006)。

光互变异构性质:在77K玻璃状基质中导致非氢键光异构体形成,重原子效应增强了质子转移互变异构体 (Chou et al., 2002)。

体内和体外成像:邻吲哚-10-羟基苯并[h]喹啉显示比邻吡啉-10-羟基苯并[h]喹啉更快的激发态分子内质子转移速率,使其潜在用于体内和体外成像应用 (Kisin-Finfer et al., 2016)。

溶剂致色性:其溶剂致色性主要取决于溶剂极性,但荧光带波长移动更多取决于酸度而不是极性,使其不适用于探测生物聚合物腔体的极性 (Valle & Catalán, 2001)。

激发态分子内质子转移:发生在10-羟基苯并[h]喹啉的富电子和贫电子衍生物中,具有快速的时间常数和潜在应用于近红外发射和斯托克斯位移 (Piechowska et al., 2012)。

晶体结构:以2-苯基吡啶为结晶体,具有融合双键,单位晶胞中形成两个对称独立的分子交替层 (Kubicki, Borowiak, & Antkowiak, 1995)。

超快质子转移:通过骨架变形发生,与2-(2′-羟基苯基)苯并噻唑相比,刚性结构中的活性氢迁移模式更多 (Schriever et al., 2008)。

有序介质的影响:有序介质,如环糊精和表面活性剂,显著影响激发态分子内质子转移反应 (Roberts et al., 1995)。

电子结构影响:分子间和分子内相互作用受电子结构和芳香性影响,激发态中发生自发的质子转移 (Jezierska et al., 2021)。

安全和危害

属性

IUPAC Name |

1H-benzo[h]quinolin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFJWYZMQAEBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954770 | |

| Record name | Benzo[h]quinolin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxybenzo[h]quinoline | |

CAS RN |

33155-90-7 | |

| Record name | 4-Hydroxy-5-azaphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[h]quinolin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxybenzo[h]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

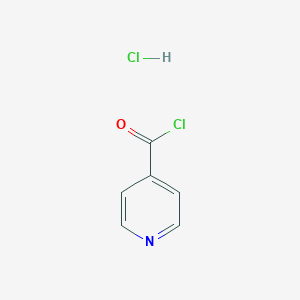

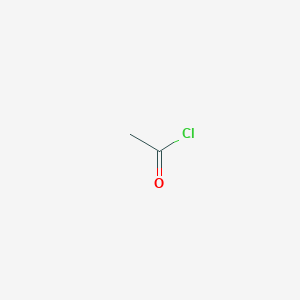

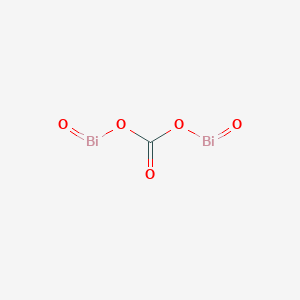

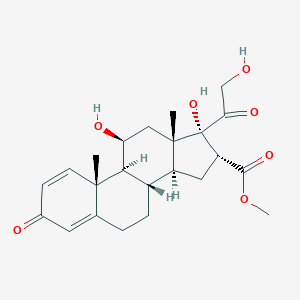

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)